N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea
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Overview
Description
N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features a bromophenyl group and a methylbenzyl group attached to the nitrogen atoms, making it a unique derivative of thiourea.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea typically involves the reaction of 4-bromoaniline with 4-methylbenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
4-bromoaniline+4-methylbenzyl isothiocyanate→N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea
Industrial Production Methods: In an industrial setting, the production of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Iodinated derivatives or other substituted products.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea is used as a building block in organic synthesis. It can be utilized to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins. The bromophenyl and methylbenzyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-phenyl-N’-benzylthiourea
- N-(4-chlorophenyl)-N’-(4-methylbenzyl)thiourea
- N-(4-bromophenyl)-N’-(4-ethylbenzyl)thiourea
Comparison: N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea is unique due to the presence of both bromophenyl and methylbenzyl groups. These substituents influence its chemical reactivity, binding properties, and potential applications. Compared to N-phenyl-N’-benzylthiourea, the bromine atom enhances its electrophilicity, making it more reactive in substitution reactions. The methyl group in the benzyl moiety also affects its hydrophobicity and steric interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHVGZNGOEORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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